molecular formula C13H17ClN2O2 B2814586 Methyl 1-Methyl-L-Tryptophanate Hydrochloride CAS No. 888-17-5

Methyl 1-Methyl-L-Tryptophanate Hydrochloride

Cat. No. B2814586
CAS RN: 888-17-5
M. Wt: 268.74
InChI Key: SDUCWWZYETZNJF-MERQFXBCSA-N
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Description

“Methyl 1-Methyl-L-Tryptophanate Hydrochloride” is a chemical compound that has been used in various applications. It has been used in the preparation of L-tryptophan-based ligand for regioselective copper catalyzed N2 -arylation of 1,2,3-triazoles, as a key starting material for the total synthesis of (−)-ardeemin, and in the synthesis of cyclic peptide-capped gold nanoparticles as drug delivery systems .


Synthesis Analysis

“Methyl 1-Methyl-L-Tryptophanate Hydrochloride” can be synthesized using various methods. It has been used as a key starting material for the total synthesis of (−)-ardeemin . It can also be used in the preparation of L-tryptophan-based ligand for regioselective copper catalyzed N2 -arylation of 1,2,3-triazoles .


Molecular Structure Analysis

The molecular formula of “Methyl 1-Methyl-L-Tryptophanate Hydrochloride” is C12H14N2O2 . The molecular weight is 218.25 . The SMILES string representation is Cn1cc (C [C@H] (N)C (O)=O)c2ccccc12 .


Chemical Reactions Analysis

“Methyl 1-Methyl-L-Tryptophanate Hydrochloride” can participate in various chemical reactions. It has been used in the preparation of L-tryptophan-based ligand for regioselective copper catalyzed N2 -arylation of 1,2,3-triazoles .


Physical And Chemical Properties Analysis

“Methyl 1-Methyl-L-Tryptophanate Hydrochloride” is a white to off-white powder . It has a melting point of 218-220 °C . The specific rotation [a]20/D is 19.5 deg (C=5, MeOH) .

Scientific Research Applications

Neuroscience Applications

  • Serotonergic System Study : Methyl 1-Methyl-L-Tryptophanate Hydrochloride has been used to study the brain's serotonergic system. It acts as an artificial amino acid and analog of tryptophan, the precursor of serotonin (5-HT), a crucial neurotransmitter in mood regulation. Research indicates that its unidirectional uptake and conversion can determine brain 5-HT synthesis rates, providing insights into normal control of 5-HT synthesis and alterations by drugs in animals and humans (Diksic & Young, 2001).

Immunology and Cancer Research

  • IDO Expression in Cancer : Indoleamine 2,3-dioxygenase (IDO), a tryptophan-catabolizing enzyme with immune-regulating activities, is crucial in fetal protection, allograft protection, and cancer progression. Clinical trials are evaluating IDO inhibition with 1-methyltryptophan in cancer immunotherapy, suggesting its role in immunosuppression and potential as a therapeutic target (Godin-Ethier et al., 2011).

Metabolic Pathways and Nutritional Sciences

  • Tryptophan Metabolism and Agriculture : Methyl 1-Methyl-L-Tryptophanate Hydrochloride's precursor, tryptophan, plays a significant role in plant growth and development through its conversion to auxin. Exogenous application of tryptophan can stimulate auxin synthesis, affecting growth and productivity in agricultural crops. Furthermore, tryptophan contains about 14% nitrogen, contributing to crop productivity upon its metabolism (Mustafa et al., 2018).

Psychiatric and Neurological Disorders

  • Anorexia Nervosa Hypothesis : A novel perspective on anorexia nervosa (AN) considers the tryptophan-kynurenine pathway. The hypothesis suggests that lower levels of L-kynurenine and kynurenic acid might contribute to AN's clinical manifestations. This theory underlines the need for further research on tryptophan metabolism's role in AN and its potential therapeutic applications (Alberts, Owe-Larsson, & Urbanska, 2023).

Safety And Hazards

“Methyl 1-Methyl-L-Tryptophanate Hydrochloride” should be handled with care. Avoid dust formation and breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl (2S)-2-amino-3-(1-methylindol-3-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-15-8-9(7-11(14)13(16)17-2)10-5-3-4-6-12(10)15;/h3-6,8,11H,7,14H2,1-2H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUCWWZYETZNJF-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-Methyl-L-Tryptophanate Hydrochloride

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